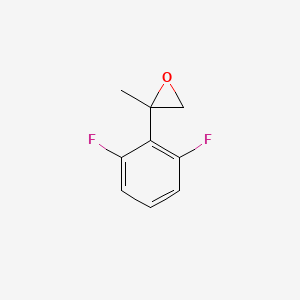
2-(5-Nitrofuran-2-yl)cyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Nitrofuran-2-yl)cyclopropane-1-carboxylic acid is a compound that belongs to the class of nitrofurans, which are known for their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Nitrofuran-2-yl)cyclopropane-1-carboxylic acid typically involves the nitration of furan derivatives followed by cyclopropanation and carboxylation. One common method includes the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . The resulting nitrofuran derivative can then undergo cyclopropanation using diazomethane or similar reagents, followed by carboxylation to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(5-Nitrofuran-2-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitrofurans with different oxidation states.
Reduction: The nitro group can be reduced to an amino group under mild conditions using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogens (chlorine, bromine) or alkyl halides in the presence of Lewis acids.
Major Products Formed
Oxidation: Various nitrofuran derivatives with different oxidation states.
Reduction: Amino-substituted cyclopropane carboxylic acids.
Substitution: Halogenated or alkylated nitrofuran derivatives.
科学的研究の応用
2-(5-Nitrofuran-2-yl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential use in developing new therapeutic agents, particularly in the treatment of bacterial infections.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-(5-Nitrofuran-2-yl)cyclopropane-1-carboxylic acid involves the interaction of the nitrofuran moiety with biological targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components such as DNA, proteins, and enzymes, leading to antimicrobial effects . The cyclopropane ring and carboxylic acid group may also contribute to the compound’s overall biological activity by enhancing its binding affinity to molecular targets.
類似化合物との比較
Similar Compounds
5-Nitrofuran-2-carboxylic acid: Similar structure but lacks the cyclopropane ring.
2-(5-Nitrofuran-2-yl)acetic acid: Similar structure but has an acetic acid group instead of a cyclopropane carboxylic acid group.
2-(5-Nitrofuran-2-yl)propanoic acid: Similar structure but has a propanoic acid group.
Uniqueness
2-(5-Nitrofuran-2-yl)cyclopropane-1-carboxylic acid is unique due to the presence of the cyclopropane ring, which can impart different steric and electronic properties compared to other nitrofuran derivatives
特性
分子式 |
C8H7NO5 |
|---|---|
分子量 |
197.14 g/mol |
IUPAC名 |
2-(5-nitrofuran-2-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H7NO5/c10-8(11)5-3-4(5)6-1-2-7(14-6)9(12)13/h1-2,4-5H,3H2,(H,10,11) |
InChIキー |
KPGKZNAKLSPNTG-UHFFFAOYSA-N |
正規SMILES |
C1C(C1C(=O)O)C2=CC=C(O2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl1-aminospiro[3.3]heptane-1-carboxylatehydrochloride](/img/structure/B13586276.png)



![1-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B13586317.png)


![3-[3-(Difluoromethoxy)phenyl]oxan-3-amine](/img/structure/B13586358.png)



![N-[2-(1H-1,3-Benzodiazol-2-YL)ethyl]-2-(4-bromophenoxy)acetamide](/img/structure/B13586395.png)
